Otenabant hydrochloride

Description

Propriétés

IUPAC Name |

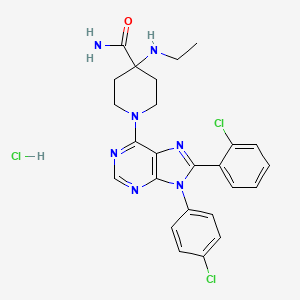

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYUQCJBZGQHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26Cl3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919439 | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686347-12-6, 919516-56-6 | |

| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otenabant hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENABANT HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otenabant Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (formerly CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1] Developed by Pfizer, it was investigated for the treatment of obesity due to the role of the endocannabinoid system in regulating appetite and energy metabolism.[2] Although its clinical development was discontinued, otenabant remains a valuable tool for researchers studying the physiological and pathological roles of the CB1 receptor. This technical guide provides an in-depth overview of the mechanism of action of otenabant hydrochloride, including its molecular interactions, downstream signaling effects, and methodologies for its characterization.

Core Mechanism of Action: Selective CB1 Receptor Antagonism

Otenabant acts as a competitive antagonist and inverse agonist at the CB1 receptor.[2] This means it not only blocks the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists but also reduces the receptor's basal, or constitutive, activity.[2][3]

High Affinity and Selectivity

Otenabant exhibits sub-nanomolar binding affinity for the human CB1 receptor, demonstrating its high potency.[1] A key characteristic of otenabant is its remarkable selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2). It displays approximately 10,000-fold greater selectivity for the human CB1 receptor compared to the human CB2 receptor, minimizing off-target effects related to CB2 receptor modulation.[1]

Data Presentation

Quantitative Binding Affinities (Ki) of Otenabant

| Receptor | Species | Ki (nM) |

| CB1 | Human | 0.7[1] |

| CB1 | Rat | 2.8 |

| CB2 | Human | 7600[4] |

Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[2] As an antagonist and inverse agonist, otenabant blocks and reduces the signaling cascade initiated by CB1 receptor activation.

Upon agonist binding, the CB1 receptor activates Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By blocking this action, otenabant prevents the downstream effects of reduced cAMP levels.

// Nodes Otenabant [label="Otenabant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Agonist [label="Endocannabinoid\nAgonist", fillcolor="#34A853", fontcolor="#FFFFFF"]; CB1R [label="CB1 Receptor", shape=Mdiamond, fillcolor="#F1F3F4"]; G_protein [label="Gαi/o Protein", shape=octagon, fillcolor="#F1F3F4"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4"]; PKA [label="Protein Kinase A\n(PKA)", shape=ellipse, fillcolor="#F1F3F4"]; Downstream [label="Downstream\nCellular Effects", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Edges Otenabant -> CB1R [label=" Antagonizes/\nInverse Agonizes", color="#EA4335"]; Agonist -> CB1R [label=" Activates", color="#34A853"]; CB1R -> G_protein [label=" Activates"]; G_protein -> AC [label=" Inhibits", arrowhead=tee]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label=" Converts"]; cAMP -> PKA [label=" Activates"]; PKA -> Downstream [label=" Modulates"];

// Invisible nodes for layout {rank=same; Otenabant; Agonist} } .dot Caption: Otenabant's Antagonistic Action on the CB1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of otenabant for the CB1 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells) or from brain tissue homogenates.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [³H]CP55,940), and varying concentrations of otenabant.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of otenabant to determine the IC50 value (the concentration of otenabant that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

// Workflow Membrane_Prep -> Incubation; Radioligand_Prep -> Incubation; Otenabant_Prep -> Incubation; Incubation -> Filtration; Filtration -> Washing; Washing -> Counting; Counting -> IC50_Determination; IC50_Determination -> Ki_Calculation; } .dot Caption: Experimental Workflow for Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of otenabant to modulate agonist-induced G-protein activation.

Methodology:

-

Membrane Preparation: As described in the radioligand binding assay.

-

Assay Buffer: Prepare a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing GDP.

-

Reaction Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, a CB1 receptor agonist (e.g., CP55,940), and varying concentrations of otenabant. To assess inverse agonism, otenabant is added in the absence of an agonist.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate.

-

Washing: Wash the filters with ice-cold buffer.

-

Detection: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: For antagonist activity, plot the % stimulation of [³⁵S]GTPγS binding against the agonist concentration in the presence and absence of otenabant. For inverse agonist activity, plot the % of basal [³⁵S]GTPγS binding against the concentration of otenabant.

cAMP Accumulation Assay

This assay measures the downstream effect of otenabant on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Culture cells expressing the CB1 receptor (e.g., hCB1R-HEK293 cells) in a suitable medium.[5]

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to near confluency.

-

Assay Procedure:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of otenabant.

-

Stimulate the cells with a CB1 receptor agonist in the presence of forskolin (B1673556) (an adenylyl cyclase activator). To measure inverse agonism, otenabant is added in the presence of forskolin but without an agonist.

-

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the agonist concentration in the presence and absence of otenabant to determine the antagonist effect. For inverse agonism, plot the cAMP concentration against the otenabant concentration.

In Vivo Pharmacology

In preclinical animal models, otenabant has demonstrated effects consistent with CB1 receptor antagonism. It has been shown to produce a dose-dependent anorectic activity in rodents, leading to reduced food intake.[1] Furthermore, studies have indicated that otenabant can increase energy expenditure and promote fat oxidation.[1] In diet-induced obese mice, administration of otenabant resulted in significant weight loss.[1][4]

Conclusion

This compound is a highly potent and selective CB1 receptor antagonist with inverse agonist properties. Its mechanism of action involves the direct blockade of the CB1 receptor, leading to the inhibition of the Gαi/o-mediated signaling cascade and a subsequent increase in intracellular cAMP levels. The in vitro and in vivo pharmacological profiles of otenabant underscore its utility as a research tool for elucidating the complex roles of the endocannabinoid system. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of otenabant and other CB1 receptor modulators.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

Otenabant Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective cannabinoid receptor 1 (CB1) antagonist that was developed by Pfizer for the treatment of obesity. As a second-generation CB1 receptor antagonist, it was designed to offer an improved safety and tolerability profile over the first-generation antagonist, rimonabant. Although its development was ultimately discontinued (B1498344) due to the class-wide safety concerns that led to the withdrawal of rimonabant, the discovery and synthesis of otenabant represent a significant case study in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of otenabant hydrochloride, with a focus on the experimental details and data that are of interest to researchers in the field.

Discovery and Rationale

The discovery of this compound was rooted in the understanding of the endocannabinoid system's role in regulating energy balance. The CB1 receptor, in particular, was identified as a key modulator of appetite and metabolism. Antagonism of the CB1 receptor was shown to decrease food intake and increase energy expenditure, making it an attractive target for the development of anti-obesity therapeutics.

Otenabant was identified through a focused drug discovery program at Pfizer aimed at identifying novel, potent, and selective CB1 receptor antagonists. The core chemical scaffold of otenabant, a purine (B94841) derivative, was optimized through structure-activity relationship (SAR) studies to achieve high binding affinity and selectivity for the CB1 receptor over the CB2 receptor.

Synthesis of this compound

The synthesis of this compound has been described in detail, with an optimized and practical route developed for large-scale production. The following is a detailed experimental protocol based on the improved synthesis reported by Pfizer researchers.

Optimized Synthetic Route

The optimized synthesis of this compound involves a reordered bond-forming sequence that avoids the use of phosphorus oxychloride and incorporates a telescoped reaction sequence for improved efficiency.

Experimental Protocol:

Step 1: Synthesis of 6-chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine (4)

-

To a reaction vessel is charged 4,6-dichloropyrimidine-5-amine, 4-chloroaniline, and a suitable solvent such as isopropanol.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by HPLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed with a suitable solvent, and dried under vacuum to yield 6-chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine.

Step 2: Synthesis of 1-(5-amino-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (7)

-

6-chloro-N4-(4-chlorophenyl)-4,5-pyrimidinediamine (4) and 4-(ethylamino)piperidine-4-carboxamide (B1347081) are combined in a suitable solvent, such as n-butanol, in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).

-

The reaction mixture is heated to an elevated temperature until the reaction is complete.

-

The product is isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. The solid is washed and dried to give 1-(5-amino-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide.

Step 3: Synthesis of 1-(5-((2-chlorobenzoyl)amino)-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (9)

-

To a solution of 1-(5-amino-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (7) in a suitable solvent, such as N,N-dimethylformamide (DMF), is added 2-chlorobenzoyl chloride.

-

The reaction is stirred at ambient temperature until complete.

-

The product is isolated by the addition of water to precipitate the solid, which is then collected by filtration, washed, and dried.

Step 4: Synthesis of Otenabant (1)

-

The intermediate 1-(5-((2-chlorobenzoyl)amino)-6-((4-chlorophenyl)amino)pyrimidin-4-yl)-4-(ethylamino)piperidine-4-carboxamide (9) is treated with a dehydrating agent, such as methanesulfonic acid, in a suitable solvent like N-methyl-2-pyrrolidone (NMP) at an elevated temperature to effect cyclization.

-

Upon completion of the cyclization, the reaction is quenched, and the crude otenabant free base is isolated.

Step 5: Formation of this compound (1·HCl)

-

The crude otenabant free base is dissolved in a suitable solvent, such as isopropanol.

-

A solution of hydrochloric acid in a suitable solvent is added to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a suitable solvent, and dried under vacuum to yield this compound as a crystalline solid.

Pharmacological Profile

This compound is a potent and selective antagonist of the CB1 receptor. Its pharmacological profile has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Binding Affinity:

Otenabant exhibits high affinity for the human CB1 receptor with a Ki value of 0.7 nM. It demonstrates significant selectivity over the human CB2 receptor, with a Ki of 7.6 μM, representing a selectivity of over 10,000-fold.

| Receptor | Species | Ki (nM) | Reference |

| CB1 | Human | 0.7 | |

| CB1 | Rat | 2.8 | |

| CB2 | Human | 7600 |

Functional Activity:

Otenabant acts as a competitive antagonist at the CB1 receptor, inhibiting both basal and agonist-mediated signaling. This has been demonstrated in functional assays such as the GTPγ[35S] binding assay.

| Assay | Species | IC50 (nM) | Reference |

| GTPγ[35S] Binding | Human CB1 | 0.2 |

Experimental Protocol: GTPγ[35S] Binding Assay

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor.

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 0.1% BSA.

-

Reaction Mixture: To each well of a 96-well plate, add cell membranes, GDP (to a final concentration of 10 µM), and varying concentrations of otenabant.

-

Incubation: The plate is incubated for 10-15 minutes at 30°C.

-

Agonist Challenge: A CB1 receptor agonist (e.g., CP-55,940) is added to stimulate the receptor.

-

Radioligand Addition: [35S]GTPγS is added to a final concentration of ~0.1 nM.

-

Incubation: The plate is incubated for an additional 60 minutes at 30°C.

-

Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the efficacy of otenabant in reducing food intake and body weight.

Diet-Induced Obesity (DIO) Mouse Model:

In a 10-day study in diet-induced obese mice, oral administration of otenabant (10 mg/kg) resulted in a 9% reduction in body weight compared to vehicle-treated animals.

| Animal Model | Dose | Duration | Body Weight Change | Reference |

| Diet-Induced Obese Mice | 10 mg/kg, p.o. | 10 days | 9% decrease |

Experimental Protocol: Diet-Induced Obesity Mouse Model

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) once daily at the desired dose. A vehicle control group is also included.

-

Measurements: Body weight and food intake are measured daily.

-

Data Analysis: The change in body weight and food intake over the study period is calculated and compared between the otenabant-treated and vehicle-treated groups.

Signaling Pathway and Experimental Workflows

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Otenabant, as a competitive antagonist, binds to the CB1 receptor and prevents the binding of endogenous or exogenous agonists, thereby blocking this signaling cascade.

Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of Otenabant.

Experimental Workflow: Synthesis and In Vitro Evaluation

The overall workflow for the synthesis and initial pharmacological evaluation of this compound is a multi-step process that begins with chemical synthesis and progresses through a series of in vitro assays to determine its potency and selectivity.

Caption: Workflow for the Synthesis and In Vitro Characterization of Otenabant.

Conclusion

This compound is a well-characterized second-generation CB1 receptor antagonist that emerged from a rigorous drug discovery and development program. While its clinical development was halted, the detailed synthetic routes and extensive pharmacological data available for otenabant provide a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The information presented in this technical guide offers a comprehensive overview of the key scientific aspects of otenabant, from its rational design and synthesis to its in vitro and in vivo characterization. This case study continues to be relevant for the ongoing efforts to develop safe and effective therapeutics targeting the endocannabinoid system.

Pharmacological profile of Otenabant hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of Otenabant Hydrochloride

Introduction

This compound (also known as CP-945,598 hydrochloride) is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[4][5] The rationale stemmed from the role of the endocannabinoid system, particularly the CB1 receptor, in regulating appetite, energy homeostasis, and metabolism.[6][7] Otenabant, like other first-generation CB1 antagonists such as rimonabant (B1662492) and taranabant, showed promise in preclinical and early clinical studies.[8][9] However, its development was discontinued, largely due to concerns about psychiatric adverse effects associated with this class of centrally-acting CB1 antagonists, which ultimately led to the withdrawal of rimonabant from the market.[4][10][11]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, selectivity, and its effects demonstrated in key preclinical studies.

Chemical and Physical Properties

This compound is the hydrochloride salt of Otenabant.[4] Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide hydrochloride |

| Synonyms | CP-945,598 HCl, CP 945598 hydrochloride[3][12][13] |

| CAS Number | 686347-12-6[4][12][14] |

| Molecular Formula | C₂₅H₂₅Cl₂N₇O·HCl[3][15] |

| Molecular Weight | 546.88 g/mol [1][15] |

| Appearance | Solid powder[4] |

| Solubility | Soluble in DMSO, insoluble in water and ethanol.[2][13] |

Mechanism of Action

Otenabant is a competitive, high-affinity antagonist of the CB1 receptor.[14][16] CB1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).[6][7] Agonist binding to the CB1 receptor typically leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the mitogen-activated protein (MAP) kinase pathway.[6]

As an antagonist (and likely an inverse agonist), Otenabant binds to the CB1 receptor and blocks the signaling initiated by endocannabinoids (like anandamide (B1667382) and 2-AG) and synthetic agonists.[3][9][16] By inhibiting the constitutive activity of the CB1 receptor, particularly in hypothalamic areas involved in appetite control, Otenabant exerts its anorectic effects.[2][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. abmole.com [abmole.com]

- 4. medkoo.com [medkoo.com]

- 5. xcessbio.com [xcessbio.com]

- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The future of endocannabinoid-oriented clinical research after CB1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic/pharmaco–dynamic modelling and simulation of the effects of different cannabinoid receptor type 1 antagonists on Δ9‐tetrahydrocannabinol challenge tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound |CAS:686347-12-6 Probechem Biochemicals [probechem.com]

- 13. adooq.com [adooq.com]

- 14. This compound - Immunomart [immunomart.com]

- 15. GSRS [gsrs.ncats.nih.gov]

- 16. Otenabant | CAS:686344-29-6 | CB1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

Otenabant Hydrochloride: A Deep Dive into its Structure-Activity Relationship for Cannabinoid Receptor 1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (formerly CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor 1 (CB1).[1][2] Developed by Pfizer, it was investigated for the treatment of obesity, reaching Phase III clinical trials before its development was discontinued.[3][4] Despite its discontinuation for this indication, the study of otenabant and its analogs provides a rich dataset for understanding the structure-activity relationships (SAR) of purine-based CB1 receptor antagonists. This technical guide delves into the core SAR principles of otenabant, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Otenabant's mechanism of action lies in its ability to block the CB1 receptor, which is primarily expressed in the central nervous system but also found in peripheral tissues.[1][4] As an antagonist/inverse agonist, otenabant was shown to reverse the effects of cannabinoid agonists and demonstrated anorectic activity, increased energy expenditure, and fat oxidation in preclinical models.[1]

This guide will explore the key structural features of the otenabant scaffold that govern its affinity and selectivity for the CB1 receptor, providing a valuable resource for researchers engaged in the design and development of novel CB1 receptor modulators.

Structure-Activity Relationship (SAR) of Otenabant and its Analogs

The core structure of otenabant is a diphenyl purine (B94841) scaffold. The SAR of this class of compounds has been explored by modifying several key positions of the molecule. The following table summarizes the quantitative data for otenabant and a selection of its analogs, highlighting how structural modifications impact their binding affinity (Ki) for the human CB1 receptor and selectivity over the CB2 receptor.

| Compound | R Group Modification | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB2/CB1) |

| Otenabant (1) | 4-ethylaminopiperidine-4-carboxamide | 0.7[1][2] | 7600[1][2] | ~10,857 |

| Analog 65 | Piperazine (B1678402) with aryl urea | 4[5] | >4000[5] | >1000 |

| RTI-13329-2 | N-{1-[8-(2-Chlorophenyl)-9-(4- chlorophenyl)-9H-purin-6-yl]-4-phenylpiperidin-4-yl}methanesulfonamide | 6.2[6] | >1000[6] | >161 |

Key SAR Insights:

-

Purine Core: The 8,9-disubstituted purine core is a critical pharmacophore for high-affinity CB1 antagonism.

-

Piperidine/Piperazine Moiety: The substituent at the 6-position of the purine ring significantly influences potency and selectivity. Replacing the 4-aminopiperidine (B84694) of otenabant with a functionalized piperazine group has been a successful strategy in developing analogs with retained potency.[5]

-

Aryl Substituents: The 2-chlorophenyl and 4-chlorophenyl groups at the 8 and 9 positions of the purine ring, respectively, are important for high-affinity binding.

-

Peripheral Restriction: Modifications to the piperidine/piperazine substituent have been explored to limit brain penetration and reduce central nervous system (CNS) side effects, a major concern for first-generation CB1 antagonists.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. Below are the protocols for key experiments cited in the characterization of otenabant and its analogs.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow for Radioligand Binding Assay

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo evaluation of the peripherally selective CB1 receptor antagonist RTI-13329-2 in a mouse model of diet-induced weight gain | RTI [rti.org]

Otenabant Hydrochloride: A Technical Guide to Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Otenabant hydrochloride (CP-945,598) for the cannabinoid type-1 (CB1) and type-2 (CB2) receptors. Otenabant was developed as a potent and highly selective CB1 receptor antagonist for potential therapeutic applications such as the treatment of obesity.[1] Its development was discontinued, but its high selectivity remains of significant interest in cannabinoid research.[1] This document details the quantitative binding characteristics, the experimental protocols used for their determination, and the relevant signaling pathways.

Quantitative Binding Affinity Data

This compound demonstrates a profound selectivity for the CB1 receptor over the CB2 receptor. The binding affinity is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value signifies a higher binding affinity.

The data clearly indicates that Otenabant is a highly potent CB1 receptor antagonist with exceptionally weak affinity for the CB2 receptor, resulting in a selectivity of approximately 10,000-fold for CB1.[2][3]

| Compound | Receptor | Kᵢ Value | Reference |

| This compound (CP-945,598) | Human CB1 | 0.7 nM | [2][3] |

| Human CB2 | 7.6 µM (7600 nM) | [2][3] |

Experimental Protocols: Radioligand Binding Assay

The determination of Kᵢ values for cannabinoid receptor ligands is predominantly achieved through competitive radioligand binding assays.[4] This method is considered the gold standard for quantifying the affinity of a ligand for a receptor due to its robustness and sensitivity.[5]

Principle

A competitive binding assay measures the ability of an unlabeled test compound (Otenabant) to compete with a radiolabeled ligand (e.g., [³H]CP55,940 or [³H]WIN 55,212-2) for binding to the target receptor (CB1 or CB2) in a preparation of cell membranes expressing the receptor.[6][7] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[4]

Detailed Methodology

The following is a generalized protocol synthesized from standard methodologies for cannabinoid receptor binding assays.[4][6][8]

1. Membrane Preparation:

-

Cell Culture: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express high levels of either human CB1 or CB2 receptors.[4][7]

-

Homogenization: Cells are harvested, washed, and then homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[8]

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes nuclei and large debris, followed by a high-speed spin (e.g., 20,000 x g) to pellet the cell membranes.[8]

-

Resuspension and Storage: The final membrane pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, aliquoted, and stored at -80°C. Protein concentration is determined using an assay such as the BCA assay.[8]

2. Competitive Binding Assay:

-

Reaction Setup: The assay is typically performed in 96-well plates.[8] Each well contains:

-

A fixed amount of cell membrane preparation (e.g., 10-50 µg protein).[8]

-

A fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 at a concentration near its Kₔ).

-

Varying concentrations of the unlabeled test compound (Otenabant).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1-1 mg/ml BSA, pH 7.4).[6]

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, potent, unlabeled cannabinoid ligand (e.g., WIN 55,212-2) to block all specific binding.[6]

-

-

Incubation: The plates are incubated, typically for 60-90 minutes at 30°C or 37°C, to allow the binding to reach equilibrium.[6][8]

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6][8] This process separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a liquid scintillation counter.[4]

4. Data Analysis:

-

Specific Binding: Calculated for each concentration of the test compound by subtracting the non-specific binding (NSB) from the total binding measured at that concentration.

-

IC₅₀ Determination: The specific binding data is plotted against the log of the competitor concentration, and non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Kᵢ Calculation: The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[4]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

CB1 Receptor Signaling Pathway and Antagonism

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[4] Agonist binding initiates a signaling cascade, while an antagonist like Otenabant blocks this process.

Caption: Otenabant blocks agonist-induced CB1 receptor signaling.

References

- 1. Otenabant - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

Preclinical Profile of Otenabant Hydrochloride: A Technical Guide for Obesity Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of Otenabant hydrochloride (formerly CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist investigated for the treatment of obesity. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its preclinical evaluation.

Core Compound Characteristics

This compound is a high-affinity, selective antagonist of the CB1 receptor. Its primary mechanism of action in the context of obesity is the blockade of this receptor, which is a key component of the endocannabinoid system involved in regulating appetite, energy homeostasis, and lipid metabolism.[1][2][3]

In Vitro Pharmacology

The in vitro profile of this compound demonstrates its high potency and selectivity for the human CB1 receptor over the CB2 receptor.

Table 1: In Vitro Binding and Functional Activity of this compound

| Parameter | Species | Value | Reference |

| CB1 Receptor Binding Affinity (Ki) | Human | 0.7 nM | [4][5] |

| CB1 Receptor Functional Antagonism (Ki) | Human | 0.2 nM | |

| CB2 Receptor Binding Affinity (Ki) | Human | 7600 nM (7.6 µM) | [4][5] |

| Selectivity (CB2 Ki / CB1 Ki) | Human | ~10,000-fold | [4][5] |

Mechanism of Action: CB1 Receptor Antagonism

This compound acts as a competitive antagonist at the CB1 receptor, inhibiting both basal and agonist-mediated receptor signaling. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism by Otenabant blocks the downstream signaling cascades typically initiated by endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG).

This blockade is thought to impact metabolic processes through several pathways:

-

Appetite Regulation: CB1 receptors in the hypothalamus and mesolimbic dopamine (B1211576) pathway are involved in the rewarding properties of food and the regulation of food intake. Antagonism of these receptors leads to a reduction in appetite.

-

Energy Expenditure: Preclinical studies suggest that CB1 receptor antagonists can increase energy expenditure and promote fat oxidation.

-

Peripheral Metabolic Effects: CB1 receptors are also present in peripheral tissues, including adipose tissue, liver, and skeletal muscle. Blockade of these receptors can directly influence lipid and glucose metabolism.[2][3]

Signaling Pathway of CB1 Receptor Antagonism

The following diagram illustrates the signaling pathway affected by this compound. By blocking the CB1 receptor, Otenabant prevents the Gi/o-mediated inhibition of adenylyl cyclase, leading to normalized cAMP levels and subsequent downstream effects.

In Vivo Preclinical Efficacy

Preclinical studies in rodent models of obesity have demonstrated the efficacy of this compound in reducing body weight and food intake.

Diet-Induced Obesity (DIO) Mouse Model

A key model for evaluating anti-obesity therapeutics is the diet-induced obesity mouse model. In this model, this compound has shown significant effects on body weight.

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Diet-Induced Obese Mice | This compound (oral) | 10 mg/kg | 10 days | 9% vehicle-adjusted weight loss | [5] |

| Rodents (unspecified) | This compound | Dose-dependent | Acute | Anorectic activity in fast-induced re-feeding and spontaneous nocturnal feeding models | [5] |

| Rats | This compound | Not specified | Acute | Increased energy expenditure and fat oxidation (decreased respiratory quotient) | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical assessment of CB1 receptor antagonists like this compound for obesity. While specific protocols for every Otenabant study are not publicly available, the following represents standard and widely accepted procedures in the field.

Diet-Induced Obesity (DIO) Mouse Model Protocol

This protocol outlines the induction of obesity in mice through a high-fat diet, a common model to test anti-obesity compounds.

GTPγS Binding Assay Protocol

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. As an antagonist, Otenabant would be expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist activity of this compound at the CB1 receptor.

Materials:

-

Cell membranes expressing human CB1 receptors

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

CB1 receptor agonist (e.g., CP-55,940)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

Scintillation fluid

-

96-well filter plates

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and homogenize in assay buffer.

-

Reaction Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

GDP (to a final concentration of ~10-30 µM)

-

Varying concentrations of this compound.

-

A fixed concentration of CB1 agonist (e.g., EC₈₀ concentration of CP-55,940).

-

Cell membranes.

-

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The inhibitory constant (Ki) of Otenabant is calculated from the concentration-response curves of agonist-stimulated [³⁵S]GTPγS binding in the presence of varying concentrations of the antagonist.

Measurement of Food Intake and Energy Expenditure Protocol

Objective: To assess the effects of this compound on food consumption and metabolic rate in rodents.

Apparatus:

-

Metabolic cages equipped for continuous monitoring of food and water intake, oxygen consumption (VO₂), carbon dioxide production (VCO₂), and locomotor activity.

Procedure:

-

Acclimatization: Individually house animals in the metabolic cages for several days to acclimate to the new environment and measurement procedures.

-

Baseline Measurement: Collect baseline data for at least 24 hours prior to treatment.

-

Treatment Administration: Administer this compound or vehicle at a specific time (e.g., prior to the dark cycle when rodents are most active and feed).

-

Data Collection: Continuously record data for a defined period (e.g., 24-48 hours) post-treatment.

-

Data Analysis:

-

Food Intake: Quantify the amount of food consumed over the measurement period.

-

Energy Expenditure (EE): Calculate EE using the Weir equation: EE (kcal/hr) = [3.9 x VO₂ (L/hr)] + [1.1 x VCO₂ (L/hr)].

-

Respiratory Quotient (RQ): Calculate RQ as the ratio of VCO₂ / VO₂. An RQ closer to 1.0 indicates carbohydrate oxidation, while an RQ closer to 0.7 suggests fat oxidation.

-

Locomotor Activity: Analyze beam breaks or other activity metrics to assess changes in physical activity.

-

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective CB1 receptor antagonist with significant anti-obesity effects in animal models. Its ability to reduce body weight is likely mediated through a combination of reduced food intake and increased energy expenditure. The experimental protocols detailed in this guide provide a framework for the continued investigation of CB1 receptor antagonists in the field of obesity research. Further studies are warranted to fully elucidate the long-term efficacy and safety profile of such compounds.

References

- 1. Frontiers | Cannabinoid Receptor 1 Blockade Attenuates Obesity and Adipose Tissue Type 1 Inflammation Through miR-30e-5p Regulation of Delta-Like-4 in Macrophages and Consequently Downregulation of Th1 Cells [frontiersin.org]

- 2. CB1 Antagonism Exerts Specific Molecular Effects on Visceral and Subcutaneous Fat and Reverses Liver Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Cannabinoid-1 Receptor Antagonism Improves Glycemic Control and Increases Energy Expenditure via Sirt1/mTORC2 and AMPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of CP-945,598: An In-Depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

CP-945,598, also known as otenabant, is a potent and selective cannabinoid CB1 receptor antagonist that was developed for the management of obesity. This technical guide provides a comprehensive overview of its in vitro and in vivo pharmacology, presenting key data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Core Data Presentation

In Vitro Pharmacology of CP-945,598

The in vitro activity of CP-945,598 has been characterized through radioligand binding and functional assays, demonstrating its high affinity and selectivity for the human CB1 receptor.

| Assay Type | Receptor | Parameter | Value (nM) | Reference |

| Radioligand Binding | Human CB1 | Ki | 0.7 | [1][2] |

| Functional Assay | Human CB1 | Ki | 0.2 | [1][2] |

| Radioligand Binding | Human CB2 | Ki | 7600 | [1][2] |

In Vivo Pharmacology of CP-945,598

In vivo studies in rodent models have demonstrated the efficacy of CP-945,598 in reversing the effects of cannabinoid agonists, reducing food intake, and promoting weight loss.

| Animal Model | Study Type | Key Finding | Dose | Reference |

| Rodent | Cannabinoid Agonist Challenge | Reversal of hypo-locomotion, hypothermia, analgesia, and catalepsy | Not Specified | [1][2] |

| Rodent | Acute Food Intake (Fast-induced re-feeding) | Dose and concentration-dependent anorectic activity | Not Specified | [1][2] |

| Rodent | Acute Food Intake (Spontaneous, nocturnal feeding) | Dose and concentration-dependent anorectic activity | Not Specified | [1][2] |

| Rat | Energy Expenditure | Acute stimulation of energy expenditure and increased fat oxidation | Not Specified | [1][2] |

| Diet-induced Obese Mice | Weight Loss Study (10 days) | 9% vehicle-adjusted weight loss | 10 mg/kg | [1][2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of CP-945,598.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of CP-945,598 for human CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radioligand (e.g., [3H]CP55,940).

-

CP-945,598.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubate the receptor-containing membranes with various concentrations of CP-945,598 and a fixed concentration of the radioligand in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value (the concentration of CP-945,598 that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Acute Food Intake Studies

Objective: To assess the anorectic activity of CP-945,598 in rodents.

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice.

-

CP-945,598.

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

-

Standard laboratory chow.

-

Metabolic cages for monitoring food intake.

Procedure (Fast-Induced Re-feeding Model):

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer CP-945,598 or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

One hour after dosing, provide a pre-weighed amount of food.

-

Measure food consumption at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Analyze the data to determine the effect of CP-945,598 on food intake compared to the vehicle-treated group.

Procedure (Spontaneous, Nocturnal Feeding Model):

-

House the animals individually in metabolic cages with a normal light-dark cycle.

-

Administer CP-945,598 or vehicle at the beginning of the dark cycle.

-

Monitor food intake throughout the dark cycle using an automated system or by manual weighing at regular intervals.

-

Analyze the data to assess the impact of CP-945,598 on the natural feeding patterns of the animals.

Mandatory Visualizations

Signaling Pathway of the CB1 Receptor

The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates various cellular processes, including neurotransmitter release. CP-945,598 acts as a competitive antagonist, blocking the binding of agonists and preventing the initiation of this signaling pathway.

Caption: CB1 Receptor Signaling Pathway and Antagonism by CP-945,598.

Experimental Workflow for In Vivo Food Intake Study

The following diagram illustrates a typical experimental workflow for an in vivo study designed to evaluate the effect of a compound like CP-945,598 on food intake in a rodent model.

Caption: Workflow for a Rodent Fast-Induced Re-feeding Study.

References

Otenabant Hydrochloride: A Technical History of its Clinical Trials

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the clinical trial history of Otenabant hydrochloride (formerly CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist developed by Pfizer. The document details the pharmacological profile of Otenabant, summarizes the quantitative data from its clinical trials, outlines the experimental methodologies employed, and elucidates the reasons for the discontinuation of its development. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of CB1 Receptor Antagonism for Obesity

In the early 2000s, the endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), emerged as a promising target for the treatment of obesity and related metabolic disorders. The CB1 receptor is highly expressed in the central nervous system and peripheral tissues, playing a crucial role in regulating appetite, energy expenditure, and metabolism. Antagonism of the CB1 receptor was shown to decrease food intake and promote weight loss. This led to the development of several CB1 receptor antagonists, including this compound.

Otenabant (CP-945,598) is a selective CB1 receptor antagonist that demonstrated potential as a safe and effective treatment for weight management. However, its development was ultimately discontinued (B1498344) in Phase 3. This guide delves into the specifics of its clinical journey.

Pharmacological Profile of this compound

This compound is a potent and selective antagonist of the CB1 receptor. In vitro studies demonstrated its high affinity for the human CB1 receptor. Its mechanism of action involves blocking the binding of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, to the CB1 receptor. This blockade was hypothesized to reduce appetite and increase energy expenditure, thereby leading to weight loss.

Clinical Development Program

The clinical development of this compound progressed to Phase 3, encompassing several large-scale, multicenter, randomized, double-blind, placebo-controlled trials. The primary objective of these trials was to evaluate the efficacy and safety of Otenabant as an adjunct to diet and exercise for weight reduction in obese and overweight individuals.

Phase 3 Clinical Trials Overview

Three major Phase 3 trials were initiated to assess the efficacy and safety of Otenabant. Two of these were two-year studies in obese and overweight patients, while the third was a one-year study in obese and overweight patients with type 2 diabetes. However, these trials were terminated prematurely.

Table 1: Overview of Otenabant Phase 3 Clinical Trials

| Trial Identifier | Population | Duration | Treatments | Number of Participants |

| Multinational Study | Obese and overweight patients | 2 years (terminated early) | Otenabant 10 mg, 20 mg; Placebo | 1,253 |

| North American Study | Obese and overweight patients | 2 years (terminated early) | Otenabant 10 mg, 20 mg; Placebo | 2,536 |

| Multinational Diabetes Study | Obese and overweight patients with type 2 diabetes | 1 year (terminated early) | Otenabant 10 mg, 20 mg; Placebo | 975 |

Experimental Protocols

While the complete, detailed protocols for the Otenabant Phase 3 trials are not publicly available, based on contemporaneous anti-obesity drug trials and published data, the general methodology can be outlined.

Inclusion and Exclusion Criteria:

-

Inclusion: Generally, adult participants (18-65 years) with a Body Mass Index (BMI) between 30 and 45 kg/m ², or a BMI of 27-45 kg/m ² with at least one obesity-related comorbidity (e.g., dyslipidemia, hypertension). For the diabetes trial, a diagnosis of type 2 diabetes was required.

-

Exclusion: Common exclusion criteria for such trials in that era included a history of major psychiatric disorders (e.g., major depression, bipolar disorder, schizophrenia), recent significant weight loss, use of other weight-loss medications, and certain cardiovascular conditions.

Intervention:

-

Pharmacological: Participants were randomized to receive once-daily oral doses of Otenabant (10 mg or 20 mg) or a matching placebo.

-

Lifestyle Modification: All participants received counseling on a reduced-calorie diet and increased physical activity. This typically involved guidance to achieve a daily caloric deficit of approximately 500-600 kcal and to engage in at least 150 minutes of moderate-intensity exercise per week. Behavioral counseling was also a standard component to support adherence to these lifestyle changes.

Efficacy and Safety Assessments:

-

Primary Efficacy Endpoint: The primary outcome was typically the mean percentage change in body weight from baseline after one year of treatment.

-

Secondary Efficacy Endpoints: These often included the proportion of patients achieving ≥5% and ≥10% weight loss, changes in waist circumference, and improvements in metabolic parameters such as fasting glucose, insulin, and lipid profiles.

-

Safety Assessments: Safety was monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests. Particular attention was paid to psychiatric adverse events, given the known risks associated with the CB1 antagonist class. Standardized questionnaires and clinical interviews were likely used to assess mood and behavior.

Quantitative Results from Phase 3 Trials

Despite their early termination, data from the first year of the Phase 3 trials were analyzed and published, providing valuable insights into the efficacy and safety of Otenabant.

Table 2: Key Efficacy Outcomes at 1 Year

| Outcome | Otenabant 10 mg | Otenabant 20 mg | Placebo |

| Mean % Weight Loss (from baseline) | Dose-related reduction | Dose-related reduction | - |

| Proportion Achieving ≥5% Weight Loss | Significantly higher than placebo | Significantly higher than placebo | - |

| Proportion Achieving ≥10% Weight Loss | Significantly higher than placebo | Significantly higher than placebo | - |

Note: Specific numerical values for the mean percentage weight loss were not consistently reported across all publicly available sources.

Treatment with Otenabant resulted in a statistically significant and dose-dependent reduction in body weight compared to placebo after one year. A significantly greater proportion of patients treated with Otenabant achieved clinically meaningful weight loss of 5% and 10%. In the diabetes study, Otenabant also led to improvements in glycemic control.

Table 3: Common and Notable Adverse Events

| Adverse Event | Frequency with Otenabant | Notes |

| Gastrointestinal | Nausea, Diarrhea | Most common, generally mild to moderate |

| Infections | Nasopharyngitis | Common |

| Neurological | Headache | Common |

| Psychiatric | Anxiety, Depressed Mood, Suicidal Ideation | Higher incidence than placebo |

The most frequently reported adverse events with Otenabant were gastrointestinal in nature. However, a concerning trend of increased psychiatric adverse events, including anxiety, depressed mood, and suicidal ideation, was observed in the Otenabant groups compared to placebo.

Visualizing the Mechanisms and Processes

To better understand the context of Otenabant's development and mechanism, the following diagrams illustrate the CB1 receptor signaling pathway, a typical clinical trial workflow for an anti-obesity drug of that era, and the rationale behind the discontinuation of Otenabant's development.

Otenabant Hydrochloride and the Endocannabinoid System: A Technical Guide

Executive Summary: Otenabant (B1677804) (CP-945,598) hydrochloride is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor. Developed initially for the management of obesity, its mechanism of action is centered on the modulation of the endocannabinoid system (ECS), a critical regulator of energy homeostasis, appetite, and metabolism. This document provides a detailed technical overview of otenabant's pharmacological profile, its effects on the ECS, and the experimental methodologies used to characterize its activity. Otenabant demonstrates sub-nanomolar binding affinity for the human CB1 receptor and exhibits over 10,000-fold selectivity against the CB2 receptor. In vitro functional assays confirm its ability to inhibit both basal and agonist-mediated CB1 receptor signaling. Preclinical in vivo studies in rodent models have shown that otenabant administration leads to reduced food intake, decreased body weight, and a metabolic shift towards increased fat oxidation. Despite promising preclinical and clinical efficacy, its development was discontinued (B1498344) due to regulatory concerns similar to those that led to the withdrawal of rimonabant (B1662492), another CB1 antagonist. This guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology of selective CB1 receptor antagonists.

Introduction to the Endocannabinoid System and CB1 Receptor Antagonism

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in regulating numerous physiological processes, including energy balance, appetite, pain sensation, mood, and memory.[1][2] The core components of the ECS are:

-

Cannabinoid Receptors: The primary receptors are the CB1 and CB2 receptors, both of which are G protein-coupled receptors (GPCRs).[3][4] CB1 receptors are one of the most abundant GPCRs in the central nervous system (CNS) but are also expressed in peripheral tissues such as adipose tissue, liver, skeletal muscle, and the gastrointestinal tract.[1][3] CB2 receptors are found predominantly in immune cells.[4]

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The most well-characterized are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2]

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids.[2]

Overactivity of the ECS has been linked to obesity and metabolic syndrome.[1][5] The CB1 receptor, in particular, has emerged as a key therapeutic target.[3] Activation of the CB1 receptor, for instance in the hypothalamus, stimulates appetite and promotes energy storage.[1][6] Therefore, antagonism of the CB1 receptor presents a logical strategy for treating obesity and related metabolic disorders.[6][7] CB1 receptor antagonists, such as otenabant, are designed to block the effects of endocannabinoids at this receptor, thereby reducing appetite and promoting weight loss.[3][8]

Otenabant Hydrochloride: An Overview

This compound (chemical name: 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide hydrochloride) is a potent, selective, and competitive CB1 receptor antagonist developed by Pfizer.[8][9] It was investigated in Phase III clinical trials for obesity before development was halted.[9][10] Preclinical studies demonstrated its efficacy in reducing food intake and body weight in animal models of obesity.[9][11] Otenabant is characterized by its high affinity for the CB1 receptor and significant selectivity over the CB2 receptor.[12][13][14]

In Vitro Pharmacology

The in vitro pharmacological profile of otenabant has been characterized through various binding and functional assays, establishing its potency and selectivity for the CB1 receptor.

Binding Affinity and Selectivity

Otenabant binds to the human CB1 receptor with sub-nanomolar affinity. Competition binding assays are used to determine the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the radioligand. Otenabant's affinity for the CB2 receptor is significantly lower, demonstrating its high selectivity.[12][13][14]

| Parameter | Receptor | Value | Citation(s) |

| Inhibitor Constant (Ki) | Human CB1 | 0.7 nM | [11][12][13][14] |

| Inhibitor Constant (Ki) | Human CB2 | 7.6 µM (7600 nM) | [11][12][13] |

| Selectivity Ratio (Ki CB2 / Ki CB1) | - | >10,000-fold | [11][12][13][14] |

Functional Activity at the CB1 Receptor

Otenabant acts as a competitive antagonist and inverse agonist at the CB1 receptor.[9] This means it not only blocks the action of agonists but can also reduce the basal, constitutive activity of the receptor. This functional activity is typically assessed using [35S]GTPγS binding assays.

In these assays, the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is measured as an indicator of receptor activation. CB1 is primarily coupled to inhibitory G proteins (Gi/o).[3][4] Agonist stimulation promotes the exchange of GDP for GTP on the Gα subunit, a process that can be quantified with [35S]GTPγS. Antagonists like otenabant inhibit this agonist-stimulated binding.[8][9] As an inverse agonist, otenabant can also decrease the basal level of [35S]GTPγS binding in the absence of an agonist.[8]

In Vivo Pharmacology

Preclinical studies in rodent models have demonstrated the therapeutic potential of otenabant in the context of obesity and metabolic regulation.

Effects on Food Intake and Body Weight

Otenabant administration has been shown to produce a dose-dependent reduction in food intake (anorectic activity) in rodents.[11][13] In a 10-day study involving diet-induced obese (DIO) mice, oral administration of otenabant at a dose of 10 mg/kg resulted in a 9% vehicle-adjusted loss in body weight.[11][13] This effect is consistent with the blockade of central and peripheral CB1 receptors that regulate appetite and energy balance.[6][13]

Effects on Energy Expenditure and Metabolism

Beyond reducing food intake, otenabant also stimulates energy expenditure.[11][13] In rats, it has been shown to acutely increase energy expenditure and lower the respiratory quotient, which indicates a metabolic shift from carbohydrate utilization to increased fat oxidation.[11][13] Furthermore, otenabant effectively reverses behaviors mediated by cannabinoid agonists, such as hypothermia, analgesia, catalepsy, and changes in locomotor activity, confirming its in vivo antagonism of the CB1 receptor.[11][12][13]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize CB1 receptor antagonists like otenabant.

CB1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of otenabant for the CB1 receptor.

Materials:

-

Membrane Preparation: Membranes from CHO-K1 cells stably transfected with human CB1 receptor cDNA or whole brain membranes from rodents.[13][14]

-

Radioligand: [3H]CP55,940 (a high-affinity CB1/CB2 agonist).[14][15]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[14][16]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled CB1 ligand (e.g., 10 µM CP-55,940).[8][15]

-

Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter.[15][16]

Procedure:

-

Preparation: Thaw the CB1 receptor membrane preparation on ice. Homogenize and dilute in assay buffer to the desired protein concentration (e.g., 50-120 µg protein/well for tissue).[16]

-

Assay Setup: In a 96-well plate, add the following to respective wells:

-

Total Binding: 150 µL membrane preparation + 50 µL assay buffer.

-

Non-specific Binding (NSB): 150 µL membrane preparation + 50 µL non-labeled ligand.

-

Test Compound: 150 µL membrane preparation + 50 µL of serially diluted otenabant.

-

-

Reaction Initiation: Add 50 µL of [3H]CP55,940 (at a final concentration near its Kd, e.g., 0.2-20 nM) to all wells. The final assay volume is typically 250 µL.[16]

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[16]

-

Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[13][16]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.[13]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of otenabant to generate a competition curve.

-

Determine the IC50 (concentration of otenabant that inhibits 50% of specific binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a typical CB1 receptor radioligand binding assay.

[35S]GTPγS Binding Assay (Functional Antagonism)

This functional assay measures G protein activation downstream of CB1 receptor engagement.

Objective: To determine the functional antagonism of otenabant at the CB1 receptor by measuring its effect on agonist-stimulated G protein activation.

Materials:

-

Membrane Preparation: Membranes from cells expressing human CB1 receptors.[13]

-

Radioligand: [35S]GTPγS.[13]

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 0.1% BSA, pH 7.4.[13][14]

-

GDP: 10-30 µM final concentration (to facilitate the binding of [35S]GTPγS upon agonist stimulation).[13][14]

-

Agonist: A standard CB1 agonist, e.g., CP-55,940 (at a concentration that elicits a submaximal response, e.g., EC80).[8]

-

Test Compound: this compound, serially diluted.

-

Equipment: 96-well FlashPlates or standard plates with a cell harvester, scintillation counter.[8][13]

Procedure:

-

Preparation: Prepare membrane homogenates, agonist, and antagonist solutions in assay buffer.

-

Pre-incubation with Antagonist: In a 96-well plate, add the membrane preparation (e.g., 10 µg protein/well), GDP, and varying concentrations of otenabant. Incubate for 10-15 minutes at 30°C.[8]

-

Agonist Challenge: Add the CB1 agonist (e.g., CP-55,940) to the wells to stimulate the receptors.

-

Reaction Initiation: Add [35S]GTPγS (e.g., 0.1 nM final concentration) to all wells to start the binding reaction.[14]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[8]

-

Termination: Terminate the reaction by rapid filtration through GF/C filters (if not using SPA beads or FlashPlates). Centrifuge FlashPlates at 2000 g for 10 min.[8][13]

-

Quantification: Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Data Analysis:

-

Determine the agonist-stimulated [35S]GTPγS binding.

-

Plot the inhibition of agonist-stimulated binding as a function of otenabant concentration.

-

Calculate the IC50 value for otenabant's antagonistic effect.

-

To measure inverse agonism, the assay is run in the absence of an agonist, measuring the ability of otenabant to decrease basal [35S]GTPγS binding.[8]

-

Caption: Workflow for a [35S]GTPγS functional antagonism assay.

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

This model is used to assess the anti-obesity effects of compounds in a context that mimics aspects of human obesity.

Objective: To evaluate the effect of chronic otenabant administration on body weight, food intake, and metabolic parameters in obese mice.

Methodology:

-

Obesity Induction: Male C57BL/6J mice (typically 6-8 weeks old) are fed a high-fat diet (HFD), with approximately 45-60% of kilocalories derived from fat, for a period of 6-12 weeks to induce obesity.[13][17][18] A control group is maintained on a standard low-fat diet (LFD).

-

Group Allocation: Once a significant difference in body weight is established between the HFD and LFD groups, the HFD mice are randomized into treatment groups (e.g., vehicle control and otenabant).

-

Drug Administration: Otenabant (e.g., 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) is administered daily via oral gavage (p.o.) for the duration of the study (e.g., 10 days to 5 weeks).[11][13][19]

-

Monitoring: Body weight and food intake are recorded daily or weekly.[17][20]

-

Terminal Procedures: At the end of the study, mice are fasted, and blood samples are collected to measure metabolic parameters such as glucose, insulin, triglycerides, and leptin.[17][19] Adipose tissue (e.g., epididymal fat pads) and liver are collected and weighed.[19][21]

-

Data Analysis: Compare changes in body weight, cumulative food intake, fat pad mass, and plasma biomarkers between the otenabant-treated group and the vehicle-treated HFD group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Signaling Pathways

The CB1 receptor primarily signals through the Gi/o family of G proteins.[3][4] Agonist binding to the CB1 receptor initiates a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors. Otenabant, as an antagonist/inverse agonist, binds to the CB1 receptor and prevents this activation cascade, or reduces its basal activity.

Key Downstream Effects of CB1 Receptor Activation (Inhibited by Otenabant):

-

Inhibition of Adenylyl Cyclase (AC): The Gαi/o subunit inhibits AC, leading to decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[4][10][12]

-

Modulation of Ion Channels: The Gβγ subunit can directly inhibit presynaptic N- and P/Q-type calcium (Ca2+) channels and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels.[3][10] The net effect is a reduction in neurotransmitter release.

-

Activation of MAPK Pathway: CB1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2), which is involved in cell growth and differentiation.[4][12]

Caption: CB1 receptor signaling pathway and site of otenabant action.

Conclusion